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Compound of Interest

Compound Name: Vinyl disulfide

CAS No.: 15805-34-2

Cat. No.: B094186 Get Quote

Molecular Characterization, Synthesis, and
Therapeutic Potential
Executive Summary
Vinyl Disulfide (specifically Divinyl Disulfide) is an organosulfur compound with the formula

C₄H₆S₂ and a molecular weight of 118.22 g/mol . While often overshadowed by its allylic

analog (Diallyl Disulfide, DADS) found in garlic oil, Divinyl Disulfide represents a distinct

chemical entity characterized by the direct attachment of vinyl groups to the disulfide bridge (

).

This structural arrangement confers unique electrophilic properties, making the vinyl disulfide
motif a potent Michael acceptor and a reactive pharmacophore in drug development. It is

notably present as a functional moiety in Ajoene, a bioactive compound with antithrombotic and

antimicrobial properties.[1][2] This guide details the physicochemical specifications, synthesis

protocols, and biological mechanisms of vinyl disulfide for researchers in medicinal chemistry

and pharmacology.

Part 1: Chemical Characterization & Specifications
The distinction between vinyl and allyl sulfur compounds is critical in experimental design.

Vinyl disulfides possess a conjugated system between the alkene
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-electrons and the sulfur lone pairs, altering their reactivity compared to the non-conjugated
allyl variants.

Table 1: Physicochemical Profile of Divinyl Disulfide
Property Specification Notes

IUPAC Name (Ethenyldisulfanyl)ethene
Also known as 1,2-

Divinyldisulfane

CAS Number 15805-34-2
Distinct from DADS (2179-57-

9)

Molecular Formula C₄H₆S₂

Molecular Weight 118.22 g/mol Monoisotopic Mass: 117.99 Da

Structure symmetry (idealized)

Physical State Colorless to pale yellow liquid Pungent, sulfidic odor

Solubility Lipophilic (LogP ~2.[3][4][5]65)
Soluble in EtOH, DMSO,

CHCl₃; Insoluble in water

Stability Low
Prone to polymerization and

rearrangement

Part 2: Synthesis & Experimental Protocols
Core Directive: The synthesis of divinyl disulfide requires the dehydrohalogenation of

-chloroethyl precursors. This protocol is designed for high purity but necessitates strict safety
adherence due to the toxicity of the precursor (a sulfur mustard analog).

Protocol A: Dehydrochlorination of Bis(2-chloroethyl) Disulfide
Objective: Synthesize Divinyl Disulfide via double E2 elimination.

Reagents:

Precursor: Bis(2-chloroethyl) disulfide (CAS 1002-41-1)

Base: Potassium Hydroxide (KOH) or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)
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Solvent: Absolute Ethanol (for KOH) or Dichloromethane (for DBU)

Quench: Dilute HCl

Workflow:

Setup: Equip a 3-neck round-bottom flask with a reflux condenser, dropping funnel, and inert

gas inlet (

or Ar).

Solubilization: Dissolve Bis(2-chloroethyl) disulfide (10 mmol) in the chosen solvent (50 mL).

Cool to 0°C.[6][7]

Elimination:

Method A (KOH): Add ethanolic KOH (2.5 equiv) dropwise over 30 minutes. The reaction is

exothermic.

Method B (DBU): Add DBU (2.2 equiv) dropwise. This method is milder and reduces

polymerization side-products.

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours.

Monitor via TLC (Hexane/EtOAc) or GC-MS.

Workup: Pour mixture into ice water. Extract with Pentane (

mL). Pentane is preferred to facilitate low-temperature evaporation.

Purification: Dry organic layer over anhydrous

. Remove solvent under reduced pressure (keep bath <30°C to prevent polymerization).

Storage: Store at -80°C under Argon.

Visualization: Synthesis Mechanism
The following diagram illustrates the double elimination pathway transforming the saturated

chloro-alkyl chain into the conjugated vinyl system.
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Caption: Stepwise E2 elimination mechanism converting bis(2-chloroethyl) disulfide to divinyl
disulfide.

Part 3: Analytical Validation (Self-Validating System)
To ensure the integrity of the synthesized compound, use the following spectroscopic markers.

Absence of these signals indicates failed synthesis or degradation.

GC-MS (Gas Chromatography - Mass Spectrometry):

Parent Ion: Look for molecular ion peak

at m/z 118.

Fragmentation:

86 (

): Loss of one sulfur atom.

59 (

): Cleavage of the disulfide bond (Vinyl sulfide cation).

27 (

): Vinyl cation.

¹H-NMR (Nuclear Magnetic Resonance):

Solvent:

[8]
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Pattern: An ABX system characteristic of terminal vinyl groups attached to a heteroatom.

Chemical Shifts (

):

6.3–6.5 ppm (dd, 1H,

, internal vinyl).

5.2–5.6 ppm (dd, 2H,

, terminal vinyl).

Validation Check: If you see triplets at

2.8–3.0 ppm, your sample contains unreacted chloroethyl groups or polymerized saturated
chains.

Part 4: Biological Relevance & Drug Development
Mechanism of Action: The "Vinyl" Advantage
In drug discovery, the vinyl disulfide moiety functions as a covalent modifier. Unlike saturated

disulfides (which react primarily via thiol-disulfide exchange), vinyl disulfides can undergo

Michael addition or Nucleophilic substitution at the sulfur atom.

Target: Cysteine residues in proteins (e.g., Tubulin, Glutathione Reductase).

Pharmacophore: This motif is critical in Ajoene (derived from Allium sativum), which inhibits

platelet aggregation and cancer cell proliferation.

Pathway: The electrophilic sulfur attacks the thiolate anion of the protein, forming a mixed

disulfide and releasing a vinyl thiolate leaving group.

Visualization: Protein S-Thiolation Pathway
This diagram depicts the interaction between a cellular protein (Cys residue) and the Vinyl
Disulfide pharmacophore.
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Caption: Mechanism of covalent protein modification by vinyl disulfide via thiol-disulfide

exchange.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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